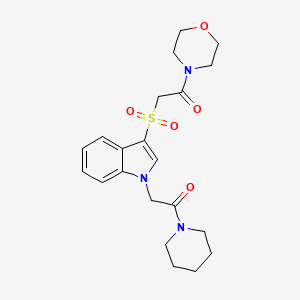

1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Description

BenchChem offers high-quality 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfonylindol-1-yl]-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c25-20(22-8-4-1-5-9-22)15-24-14-19(17-6-2-3-7-18(17)24)30(27,28)16-21(26)23-10-12-29-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHGAQFOVLJBKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-Morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone, with CAS number 878058-35-6, is a compound of interest due to its potential biological activities. This compound features a morpholine ring and an indole sulfonamide structure, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.

The molecular formula of 1-morpholino-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is , and it has a molecular weight of 433.5 g/mol. The compound's structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 433.5 g/mol |

| IUPAC Name | 1-morpholino-2-sulfonyl ethanone derivative |

| CAS Number | 878058-35-6 |

Anticancer Activity

The indole nucleus is well-documented for its anticancer properties, particularly in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the morpholine and sulfonamide groups may enhance these effects by improving solubility and bioavailability. Preliminary molecular docking studies indicate that such compounds can interact favorably with targets involved in cancer cell proliferation .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of morpholine derivatives in inhibiting acetylcholinesterase (AChE) and urease enzymes. For example, compounds structurally related to 1-morpholino-2-sulfonyl ethanone exhibited strong AChE inhibitory activity with IC50 values ranging from to , indicating a promising avenue for therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several research initiatives have explored the biological activities of sulfonamide derivatives:

- Antibacterial Screening : A series of synthesized piperidine derivatives were tested for antibacterial activity against Salmonella typhi and Bacillus subtilis, showing moderate to strong effects .

- Molecular Docking Studies : Research involving molecular docking has revealed that compounds similar to 1-morpholino derivatives can effectively bind to target proteins associated with cancer progression .

- In Vivo Studies : Future research should focus on in vivo evaluations to confirm the efficacy of these compounds in living organisms, which is critical for assessing their therapeutic potential.

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Scale-Up Issues :

- Exothermic Reactions : Use flow chemistry for sulfonation to control heat dissipation .

- Purification : Switch from column chromatography to crystallization (optimize solvent ratios for high yield) .

- Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.